REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-:4])C.[K+].[CH3:7][C:8]([CH:10]1[CH2:12][CH2:11]1)=[O:9].C(OCC)(=O)C>C1COCC1>[CH:10]1([C:8](=[O:9])[CH2:7][C:2](=[O:4])[CH3:1])[CH2:12][CH2:11]1 |f:0.1|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3.27 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CC1
|
Name
|
|
Quantity
|
9.69 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The contents were heated
|
Type
|
CUSTOM
|
Details
|
the contents were removed
|
Type
|
TEMPERATURE
|
Details
|
from heating
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
TEMPERATURE
|
Details
|
with cooling to room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was carefully diluted with 30 mL 2N HCl
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude oil was chromatographed on silica gel (eluent: 0 to 15% EtOAc in hexanes) with good separation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |